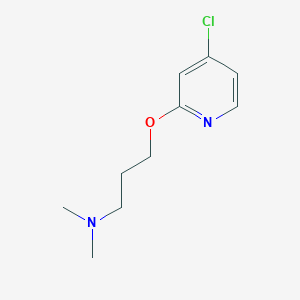
4-(1-Methoxypropyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methoxypropyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₄H₁₇NO . It is a derivative of naphthalene, featuring a methoxypropyl group attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxypropyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with methoxypropylamine. One common method includes the alkylation of naphthalene with 1-bromo-3-methoxypropane, followed by amination with ammonia or an amine source under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation and amination reactions. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-4-(1-Methoxypropyl)naphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-(1-Methoxypropyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(1-Methoxypropyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions .
Comparaison Avec Des Composés Similaires
1-Naphthylamine: A simpler derivative of naphthalene with an amino group.
2-Naphthylamine: Another naphthalene derivative with the amino group in a different position.
Naphthalene-1-methanol: A naphthalene derivative with a methanol group instead of an amine.
Uniqueness: 4-(1-Methoxypropyl)naphthalen-1-amine is unique due to the presence of both a methoxypropyl group and an amino group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
4-(1-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-14(16-2)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,14H,3,15H2,1-2H3 |
Clé InChI |
RQQHIBSIEOQSPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C2=CC=CC=C21)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)




![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)

